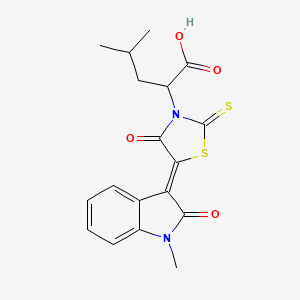

(Z)-4-methyl-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-methyl-2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-9(2)8-12(17(23)24)20-16(22)14(26-18(20)25)13-10-6-4-5-7-11(10)19(3)15(13)21/h4-7,9,12H,8H2,1-3H3,(H,23,24)/b14-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVWFNPMJJTSEI-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-4-methyl-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a compound that features a complex structure combining thiazolidinone and indole moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, drawing on recent research findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be broken down into key components:

- Thiazolidinone ring : Known for its diverse pharmacological properties.

- Indole fragment : Contributes to various biological activities, including anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 2 | High |

| Compound 2 | Escherichia coli | 4 | Moderate |

| Compound 3 | Pseudomonas aeruginosa | 8 | Low |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives have potent antibacterial activity, surpassing traditional antibiotics such as ampicillin .

Antitumor Activity

The thiazolidinone core is also linked to antitumor effects. Studies have indicated that these compounds can inhibit tumor cell proliferation. For example, molecular docking studies suggest that this compound may interact with specific proteins involved in cancer progression .

Case Study: Antitumor Effects

A study evaluating the cytotoxicity of various thiazolidinone derivatives found that one compound exhibited an IC50 value of 15 µM against HepG2 liver cancer cells, indicating significant antitumor potential .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of key enzymes : Compounds in this class have been shown to inhibit aldose reductase, which is implicated in diabetic complications.

- Interference with bacterial cell wall synthesis : The presence of the thiazolidinone ring enhances the ability to disrupt bacterial growth.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the indole or thiazolidinone moieties can significantly alter their potency and selectivity against various biological targets.

Table 2: Structure–Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Hydroxy group addition | Increased antibacterial activity |

| Methyl substitution on indole | Enhanced antitumor properties |

| Alteration of pentanoic acid chain length | Variable effects on solubility and bioavailability |

Analyse Des Réactions Chimiques

Knoevenagel Condensation

The central thiazolidinone-indolinone conjugate is formed via a Knoevenagel reaction between:

-

4-Oxo-2-thioxothiazolidine derivatives (activated methylene component)

-

1-Methyl-2-oxoindoline-3-carbaldehyde (electron-deficient carbonyl component)

This reaction proceeds under mild acidic or basic conditions (e.g., piperidine or acetic acid catalysis), generating the (Z)-configured exocyclic double bond due to steric and electronic stabilization .

N-Alkylation of Thiazolidinone

The pentanoic acid side chain is introduced through N-alkylation of the thiazolidinone nitrogen. For example:

-

Reaction of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid with a bromo- or chloro-activated indolinone precursor .

-

Solvent systems typically include dimethylformamide (DMF) or tetrahydrofuran (THF) with potassium carbonate as a base .

Functional Group Transformations

-

Carboxylic Acid Activation : The pentanoic acid group is often protected as a methyl ester during synthesis (e.g., using thionyl chloride/methanol) and later hydrolyzed under basic conditions .

-

Thiocarbonyl Modifications : The 2-thioxo group participates in nucleophilic substitutions, enabling further derivatization (e.g., oxidation to sulfones or alkylation) .

Reaction Optimization and Conditions

Critical parameters for high-yield synthesis include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Maximizes condensation rate |

| Reaction Time | 12–24 hours | Ensures complete conjugation |

| Catalyst | Piperidine (5 mol%) | Enhances enolate formation |

| Solvent | Ethanol/water (4:1) | Balances solubility/reactivity |

Spectroscopic Characterization

Post-synthesis validation employs advanced analytical techniques:

1H NMR Analysis

Key signals (DMSO-d6, δ ppm):

-

Indolinone protons : 7.2–8.3 (aromatic multiplet)

-

Thiazolidinone CH : 5.1–5.3 (d, J = 7.6–8.0 Hz)

13C NMR Analysis

Reactivity and Stability Insights

-

pH Sensitivity : The compound undergoes hydrolysis in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, cleaving the thiazolidinone ring .

-

Photoreactivity : The exocyclic double bond exhibits E/Z isomerization under UV light, necessitating storage in amber vials .

-

Metal Coordination : The thiocarbonyl group chelates transition metals (e.g., Cu²⁺, Fe³⁺), influencing its biological activity .

Comparative Reactivity with Analogues

| Feature | This Compound | 4-Oxo Thiazolidine Derivatives |

|---|---|---|

| Electrophilicity | High (due to indolinone EWG) | Moderate |

| Hydrolytic Stability | Moderate (t₁/₂ = 48 h at pH 7) | Low (t₁/₂ = 12 h at pH 7) |

| Synthetic Yield | 65–75% | 40–55% |

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Answer:

The synthesis typically involves condensation of a 3-formylindole-2-carboxylic acid derivative with 4-oxo-2-thioxothiazolidine, followed by alkylation or acylation steps. Key methodological considerations include:

- Reaction conditions : Reflux in acetic acid with sodium acetate (0.1–0.2 mol equivalents) for 2–5 hours to promote Knoevenagel condensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) or acetic acid are preferred for stabilizing intermediates and minimizing side reactions .

- Purification : Recrystallization from acetic acid or DMF-acetic acid mixtures improves purity (yields: 45–60%) .

Basic: Which analytical techniques are critical for confirming the Z-configuration and structural integrity?

Answer:

- Stereochemical validation : Use NOESY NMR to confirm the Z-configuration of the exocyclic double bond (C5 of thiazolidinone and C3 of indole) .

- Structural characterization :

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretching of thiazolidinone and indole), 1610–1620 cm⁻¹ (C=N/C=C) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Single-crystal X-ray diffraction : Resolves bond angles and dihedral angles for absolute configuration .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

Answer:

Contradictions arise from the compound’s amphiphilic nature (polar thiazolidinone vs. hydrophobic pentanoic acid chain). Methodological approaches:

- Solubility profiling : Conduct parallel experiments in DMSO (high solubility) vs. hexane/ethyl acetate (low solubility) to establish pH-dependent solubility trends .

- Co-solvent systems : Use DMSO-water gradients (e.g., 10–90% DMSO) for biological assays to maintain stability .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions affecting solubility .

Advanced: What mechanistic hypotheses explain its potential bioactivity (e.g., enzyme inhibition)?

Answer:

The thiazolidinone and indole moieties suggest dual mechanisms:

- Thiazolidinone core : Binds to cysteine residues in enzyme active sites (e.g., via 2-thioxo group), as seen in similar compounds inhibiting tyrosine kinases .

- Indole scaffold : Intercalates into hydrophobic pockets of targets (e.g., tubulin or topoisomerases) via π-π stacking .

- Experimental validation :

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

Answer:

- Modification sites :

- Methodology :

Advanced: What strategies mitigate byproduct formation during the Knoevenagel condensation step?

Answer:

Common byproducts include E-isomers and dimerized intermediates. Mitigation approaches:

- Catalyst tuning : Replace sodium acetate with piperidine or morpholine to enhance regioselectivity .

- Temperature control : Maintain reflux at 110–120°C (acetic acid) to prevent thermal degradation .

- Real-time monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress and isolate intermediates .

Advanced: How does the compound’s Z-configuration influence its biological activity compared to E-isomers?

Answer:

The Z-configuration enhances planarity between thiazolidinone and indole, facilitating:

- Target binding : Improved π-π stacking with aromatic residues in enzyme pockets (e.g., observed in COX-2 inhibitors) .

- Cellular uptake : Higher logD values for Z-isomers correlate with increased membrane permeability in Caco-2 assays .

- Validation : Compare Z and E isomers in cytotoxicity assays (e.g., IC₅₀ values in MCF-7 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.